molecular formula C13H7NO2 B1198640 Benz[g]isoquinoline-5,10-dione CAS No. 46492-08-4

Benz[g]isoquinoline-5,10-dione

Cat. No. B1198640
CAS RN: 46492-08-4
M. Wt: 209.2 g/mol
InChI Key: ZLLVUAAESHIVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benz[g]isoquinoline-5,10-dione derivatives has been explored through various methods, demonstrating the compound's versatility and potential in pharmaceutical applications. For instance, novel antitumoral agents with quinonic structure, including aryl benz[g]isoquinoline-5,10-dione derivatives, were synthesized and evaluated for their cytotoxic activities, highlighting the compound's relevance in developing antitumor agents (Gomez-Monterrey et al., 2003). Moreover, research into the synthesis of N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides demonstrated the compound's promising biological properties, particularly against tuberculosis, further underlining the significance of its synthesis for medical research (Rotthier et al., 2016).

Molecular Structure Analysis

The structural modifications to the benz[g]isoquinoline skeleton aim to facilitate future SAR studies for bioactive compounds. Several N-substituted benz[g]isoquinoline-3,5,10(2H)-triones were converted to novel structures, underscoring the importance of molecular structure analysis in enhancing the compound's biological efficacy and potential applications (Jacobs et al., 2008).

Chemical Reactions and Properties

Benz[g]isoquinoline-5,10-dione participates in various chemical reactions, contributing to its diverse range of applications. For example, its role in one-pot syntheses of isoquinolin-3-ones and related compounds via Ugi-4CR post-transformation strategy showcases its versatility in chemical synthesis (Che et al., 2013). Furthermore, the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones highlights the compound's utility in creating new classes of quinones (Jacobs et al., 2008).

Scientific Research Applications

  • Insect Teratogen : Identified as a primary contributor to insect teratogenicity in commercial reagent-grade acridine and coal oil (Ma et al., 1984).

  • Antimicrobial Activity : Exhibits significant in vitro antibacterial and anti-fungal activity, with notable antifungal activity comparable to the standard antifungal antibiotic amphotericin B (Clark et al., 1984).

  • Anti-tubercular Agent : Shows promising biological properties against tuberculosis, with certain derivatives demonstrating nanomolar anti-mycobacterial activity and the ability to target intracellular Mycobacterium tuberculosis (Rotthier et al., 2016).

  • Treatment for AIDS-related Pathogens : Found to have significant in vitro inhibitory activity against AIDS-related pathogens (Okunade et al., 1999).

  • Synthesis of Novel Quinones : Used in the synthesis of new classes of quinones, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which represent a novel class of compounds (Jacobs et al., 2008).

  • Study of Developmental Events in Insects : Utilized for generating morphological abnormalities in cricket embryos, aiding in the analysis of developmental events during embryogenesis (Walton et al., 1983).

  • Antitumoral Agents : Certain derivatives have shown remarkable cytotoxic activity at submicromolar concentration against human leukemia and solid tumor cell lines (Gomez-Monterrey et al., 2003).

  • Bioaccumulation and Bioavailability Indicator in Insects : Demonstrated the potential of insects for biologically monitoring environmental contaminants, especially in relation to developmental effects induced by benz[g]isoquinoline-5,10-dione (Walton, 1989).

properties

IUPAC Name

benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVUAAESHIVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196854
Record name Benzo(g)isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz[g]isoquinoline-5,10-dione

CAS RN

46492-08-4
Record name Benzo(g)isoquinoline-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084
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Record name 46492-08-4
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Record name Benzo(g)isoquinoline-5,10-dione
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Record name Benz[g]isoquinoline-5,10-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
CY Ma, CH Ho, BT Walton, GL Kao… - … science & technology, 1984 - ACS Publications
Materials and Methods Approximately 10-g quantities of reagent-grade acridine (Aldrich Chemical Co., lot no. 082987TL) were loaded on a column (3.8 cm od X 90 cm long) slurry …
Number of citations: 8 pubs.acs.org
J Jacobs, B Kesteleyn, N De Kimpe - Tetrahedron, 2008 - Elsevier
Structural modifications to the benz[g]isoquinoline skeleton of N-substituted benz[g]isoquinoline-3,5,10(2H)-triones were envisaged in order to make future SAR studies possible for this …
Number of citations: 11 www.sciencedirect.com
AP Krapcho, MJ Maresch, CE Gallagher… - Journal of …, 1995 - Wiley Online Library
Synthetic procedures have been developed which lead to 4‐hydroxy‐6,9‐difluorobenz[g]isoquinoline‐5,10‐dione (4a) and its 3‐methyl analogue 4b. Attempts to displace the fluorides …
Number of citations: 17 onlinelibrary.wiley.com
J Jacobs, J Deblander, B Kesteleyn, KA Tehrani… - Tetrahedron, 2008 - Elsevier
The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides is reported starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-…
Number of citations: 22 www.sciencedirect.com
J Jacobs, BM Mbala, B Kesteleyn, G Diels, N De Kimpe - Tetrahedron, 2008 - Elsevier
Related to our research on structural modifications of pentalongin, the active principle of the medicinal plant Pentas longiflora Oliv., a new synthesis of N-protected 1,2-dihydrobenz[g]…
Number of citations: 15 www.sciencedirect.com
AP Krapcho, M Ellis - Journal of fluorine chemistry, 1998 - Elsevier
Convenient pathways have been developed for the synthesis of 6,7−, 6,8-, 7,9- and 8,9-difluorobenz[g] isoquinoline-5,10-diones and 8-chloro-9-fluorobenz [g] isoquinoline-5,10-dione. …
Number of citations: 9 www.sciencedirect.com
K Kobayashi, A Takanohashi, S Watanabe… - Tetrahedron …, 2000 - Elsevier
A new and facile method for the preparation of isoquinolinequinone derivatives has been developed. Treatment of 2-acyl-1,4-naphthoquinones or 2-acyl-5,6-dimethyl-1,4-…
Number of citations: 14 www.sciencedirect.com
AM Clark, DL Huddleston, CY Ma, CH Ho - Pharmaceutical research, 1984 - Springer
The in vitro antibacterial and anti-fungal activity of benz[g]isoquinoline-5,10-dione (1), benzo[g]quinoline-5, 10-dione (2), benzo[g]quinoline-5,6-dione (3), and anthraquinone (4) was …
Number of citations: 11 link.springer.com
V Oja, EM Suuberg - Journal of Chemical & Engineering Data, 1998 - ACS Publications
The vapor pressures of a series of polycyclic aromatic hydrocarbons (PAH) and heteroatom-containing PAH have been measured using the Knudsen effusion technique. Aromatic …
Number of citations: 188 pubs.acs.org
Y Han, P Chen, Z Li, X Wang, C Sun - Journal of Chromatography A, 2022 - Elsevier
Ultraviolet (UV) light-catalyzed Paternò-Büchi (PB) reaction has been developed as an efficient lipid C=C double bond (DB) derivatization strategy, which can accurately assign the …
Number of citations: 4 www.sciencedirect.com

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